molecular formula C7H16ClNO2 B145788 Methyl 6-aminohexanoate hydrochloride CAS No. 1926-80-3

Methyl 6-aminohexanoate hydrochloride

Cat. No. B145788
CAS RN: 1926-80-3
M. Wt: 181.66 g/mol
InChI Key: YSLDOTFAFZJPOC-UHFFFAOYSA-N
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Description

Methyl 6-aminohexanoate hydrochloride is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. It is commonly used in clinical settings as an antifibrinolytic drug and has significant applications in the synthesis of modified peptides and the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a linker in various biologically active structures due to its structural properties .

Synthesis Analysis

The synthesis of related compounds to methyl 6-aminohexanoate hydrochloride involves multiple steps. For instance, the synthesis of hydrochloric 6-guandinyl hexanoic acid starts with caprolactam, which is hydrolyzed to yield 6-aminohexanoic acid. This intermediate is then reacted with S-methylisothioureasulfate to obtain the final product. The process has been optimized to increase the total yield to 70.4% . Although this paper does not directly describe the synthesis of methyl 6-aminohexanoate hydrochloride, the methods used for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of methyl 6-aminohexanoate hydrochloride would include an amino group attached to a six-carbon chain, ending with a methyl ester group. The hydrochloride indicates the presence of a hydrochloric acid salt form, which could influence its solubility and reactivity. The structure of 6-aminohexanoic acid, the core structure of this compound, contributes to its hydrophobicity and flexibility, which are important for its applications .

Chemical Reactions Analysis

Methyl 6-aminohexanoate hydrochloride can be expected to undergo chemical reactions typical of amino acids and esters. For example, the amino group can participate in the formation of amide bonds, which is a common reaction in peptide synthesis. The ester group could be involved in hydrolysis or transesterification reactions. The synthesis of biscatechol-hydroxamate and triscatechol chelators, as well as conjugates with methyl 6-aminopenicillanate, demonstrates the reactivity of similar compounds in forming complex structures with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 6-aminohexanoate hydrochloride would be influenced by its molecular structure. The hydrophobic nature of the six-carbon chain and the flexibility provided by the ω-amino acid structure are key characteristics. The hydrochloride salt form would affect its solubility in water and other solvents, potentially increasing its reactivity in aqueous environments. The presence of the ester group also suggests a certain degree of reactivity towards nucleophilic agents, which could be utilized in further chemical modifications .

Scientific Research Applications

Hydrophobic and Flexible Structural Element

Methyl 6-aminohexanoate hydrochloride is a variant of 6-aminohexanoic acid, which is recognized for its hydrophobic and flexible structure. This ω-amino acid plays a crucial role in chemical synthesis, particularly in modified peptide creation and polyamide synthetic fibers (nylon) industry. It is frequently utilized as a linker in various biologically active structures due to its unique properties (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Thermosensitive Properties in Phosphazene Derivatives

A study focused on synthesizing phosphazene derivatives using amino acid esters, including methyl 6-aminohexanoate hydrochloride. These compounds exhibited thermosensitive behaviors in aqueous solutions, degrading into harmless products like amino acids and phosphates. The study highlights the potential of these compounds for biomedical applications, given their body-temperature sensitive properties (Uslu et al., 2017).

Synthesis and Applications in Chemical Processes

Methyl 6-aminohexanoate hydrochloride has been utilized in various chemical synthesis processes. For instance, it has been employed in the synthesis of hydrochloric 6-guandinyl hexanoic acid from caprolactam, illustrating its role in complex chemical transformations and yield improvements (Hu, 2009). Additionally, it's used in the improved synthesis of gabexate mesylate, demonstrating its efficacy in streamlining production processes and enhancing yields (Rui, 2011).

Biomedical and Bioimaging Applications

In the field of bioimaging, methyl 6-aminohexanoate hydrochloride plays a significant role. Its derivatives have been used in the development of water-soluble and surface-functionalized upconversion nanocrystals. These nanocrystals are promising for biological luminescent labels, especially in fluorescence bioimaging due to their high crystalline and intense luminescence emission (Cao et al., 2011).

Safety And Hazards

“Methyl 6-aminohexanoate hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . The safety precautions include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing eye protection/face protection, and if swallowed, calling a POISON CENTER/doctor .

properties

IUPAC Name

methyl 6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLDOTFAFZJPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467594
Record name Methyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-aminohexanoate hydrochloride

CAS RN

1926-80-3
Record name Methyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminohexanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
A Uslu, CM Balcı, F Yuksel, E Özcan, S Dural… - Journal of Molecular …, 2017 - Elsevier
… ethyl ester hydrochloride, glycine methyl ester hydrochloride, β-alanine ethyl ester hydrochloride, β-alanine methyl ester hydrochloride and methyl 6-aminohexanoate hydrochloride to …
Number of citations: 16 www.sciencedirect.com
E Botines, A Rodrı́guez-Galán, J Puiggalı́ - Polymer, 2002 - Elsevier
… A round bottom flask equipped with a dropping funnel and a magnetic stirrer was purged with N 2 and charged with methyl 6-aminohexanoate hydrochloride (0.04 mol), triethylamine (…
Number of citations: 33 www.sciencedirect.com
K Durstberger - 2023 - repositum.tuwien.at
… For the synthesis of 6-(6-acrylamidohexanamido)hexanoic acid, the amide bond between 6-acrylamidohexanoic acid and methyl 6-aminohexanoate hydrochloride was linked …
Number of citations: 0 repositum.tuwien.at
R Hershfield - 1971 - search.proquest.com
… Methyl 6-Aminohexanoate Hydrochloride. . . . 20 5-Carbomethoxyhexanoyl Chloride . … Methyl 6-Aminohexanoate Hydrochloride (B-3). By the …
Number of citations: 2 search.proquest.com
BA Mayes, AR Cowley, CWG Ansell, GWJ Fleet - Tetrahedron letters, 2004 - Elsevier
… The azido-mannono-lactone 13 6 was treated with methyl 6-aminohexanoate hydrochloride in the presence of DIPEA to afford the partially protected linear man-hex dimer 14 in 96% …
Number of citations: 26 www.sciencedirect.com
K Hofmann, WJ Zhang, H Romovacek, FM Finn… - Biochemistry, 1984 - ACS Publications
… mmol) and methyl 6-aminohexanoate hydrochloride (200 mg, 1.1 mmol) in DMF (5 mL), and … was 67% that of methyl 6-aminohexanoate hydrochloride. Anal. Caled for C10H23N3O7S.…
Number of citations: 24 pubs.acs.org
K Hayashi, K Morimoto, T Kamei, E Mieda… - Colloids and Surfaces B …, 2019 - Elsevier
… The 6A-DHA bile acid derivative was synthesized by conjugation with methyl 6-aminohexanoate hydrochloride which was purchased from Sigma-Aldrich Corp. (St. Louis, MO, USA). …
Number of citations: 4 www.sciencedirect.com
R Nasraoui, JF Bergamini, S Ababou-Girard… - Journal of Solid State …, 2011 - Springer
… (cyclam), triethylamine, 4-bromobenzyl alcohol, and tetrabutylammonium tetrafluoroborate were purchased from Acros and methyl 6-aminohexanoate hydrochloride was from Fluka. 1,4,…
Number of citations: 13 link.springer.com
MM Ali, HP Perzanowski, SA Ali - Polymer, 2000 - Elsevier
… Methyl 6-aminohexanoate hydrochloride 11, on reacting with two equivalents of allyl chloride in the presence of NaOH, afforded methyl 6-(N,N-diallylamino)hexanoate 12, which on …
Number of citations: 55 www.sciencedirect.com
K Yazawa, K Numata - Polymers, 2016 - mdpi.com
… (nylon 3Et)], nylon 4 [methyl 4-aminobutyrate hydrochloride (nylon 4Me), ethyl 4-aminobutyrate hydrochloride (nylon 4Et)], and nylon 6 [methyl 6-aminohexanoate hydrochloride (nylon …
Number of citations: 17 www.mdpi.com

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